molecular formula C24H14ClF3O5 B11648185 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11648185
M. Wt: 474.8 g/mol
InChI Key: JOBGLOJIRABBQX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with 4-methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: Intercalating into DNA, causing disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate
  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-hydroxybenzoate
  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-aminobenzoate

Uniqueness

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate is unique due to the presence of the methoxybenzoate ester, which imparts distinct chemical and biological properties. This compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C24H14ClF3O5

Molecular Weight

474.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methoxybenzoate

InChI

InChI=1S/C24H14ClF3O5/c1-31-16-8-4-14(5-9-16)23(30)32-17-10-11-18-19(12-17)33-22(24(26,27)28)20(21(18)29)13-2-6-15(25)7-3-13/h2-12H,1H3

InChI Key

JOBGLOJIRABBQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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